molecular formula C10H15ClN2OS B597943 N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride CAS No. 1211130-98-1

N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride

Cat. No. B597943
CAS RN: 1211130-98-1
M. Wt: 246.753
InChI Key: SBRNEWDOPNYHRW-UHFFFAOYSA-N
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Description

“N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride” is a chemical compound with the molecular formula C10H15ClN2OS . It is a derivative of piperidine, a six-membered ring with five methylene groups (-CH2-) and one amine group (-NH-) . This compound is used in the synthesis of pharmaceuticals .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride” includes a piperidine ring, which is a six-membered ring that comprises five methylene groups (-CH2-) and one amine group (-NH-) .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical form of “N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride” is a powder . Its molecular weight is 288.84 .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in drug design due to their presence in various pharmaceuticals. The compound can be used as a starting material or intermediate in the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have shown significant pharmacological activity, making them valuable for further drug development .

Pharmacological Applications

The piperidine moiety is a common feature in more than twenty classes of pharmaceuticals, including alkaloids. As such, N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride could be explored for its potential pharmacological applications, particularly in the development of novel therapeutic agents .

Biological Activity Studies

This compound can be utilized in biological studies to understand its interaction with various biological targets. Its role in modulating biological pathways can lead to the discovery of new drugs with specific mechanisms of action .

Greener Synthesis Methods

Research into greener synthesis methods is vital for sustainable chemistry. This compound could be synthesized using environmentally friendly solvents, reducing the ecological footprint of chemical production .

Obesity Treatment Research

Derivatives of this compound have been investigated for their potential as peripheral cannabinoid-1 receptor antagonists. Such compounds could offer a novel approach to treating obesity by modulating appetite and energy expenditure .

Cancer Research

Piperidine derivatives have been studied for their potential to inhibit protein-protein interactions that are crucial in cancer progression. By targeting specific interactions, such as the AF9-DOT1L interaction, researchers can develop new cancer therapies .

Mechanism of Action

Safety and Hazards

The safety information for “N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

N-piperidin-4-ylthiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS.ClH/c13-10(9-2-1-7-14-9)12-8-3-5-11-6-4-8;/h1-2,7-8,11H,3-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRNEWDOPNYHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672582
Record name N-(Piperidin-4-yl)thiophene-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride

CAS RN

1211130-98-1
Record name N-(Piperidin-4-yl)thiophene-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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